synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid
Introduction: A Versatile Chiral Building Block
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a non-proteinogenic, cyclic amino acid analogue that serves as a crucial chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic structure, known as a piperazic acid core, is of significant interest to drug development professionals for its ability to introduce conformational constraints into peptide-based molecules. This can lead to enhanced metabolic stability, receptor-binding affinity, and improved pharmacokinetic profiles.
Structurally, the molecule features a hexahydropyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. One of these nitrogens is protected with a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis that is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis. The carboxylic acid moiety at the 3-position provides a handle for further chemical modifications, such as amide bond formation, making it an invaluable intermediate for the synthesis of complex bioactive compounds, particularly protease inhibitors.[1][2] The synthesis of this molecule, especially in its enantiomerically pure form, presents a challenge that requires a robust and well-controlled chemical strategy.
This guide provides a detailed examination of a proven synthetic route, focusing on the underlying chemical principles, a step-by-step experimental protocol, and the critical parameters that ensure a successful and high-yielding outcome.
Synthetic Strategy: The Cyclization Approach
The core of the synthetic challenge lies in the efficient construction of the hexahydropyridazine ring. The most common and industrially viable approach involves a double nucleophilic substitution reaction, where a protected hydrazine derivative acts as a di-nucleophile to cyclize a linear five-carbon chain containing two electrophilic centers.
A particularly effective strategy, outlined in patent literature, employs an alkyl 2,5-dihalopentanoate as the electrophilic precursor and a 1,2-bis(benzyloxycarbonyl)hydrazine as the protected di-nucleophile.[3] This method is advantageous as it allows for the formation of the heterocyclic ring in a controlled manner, followed by a selective deprotection and saponification sequence that can be performed in a one-pot fashion, thereby enhancing process efficiency.[3]
The rationale for this choice of reagents is sound:
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Alkyl 2,5-dihalopentanoate: This substrate provides the necessary five-carbon backbone. The halogen atoms at the C2 and C5 positions serve as excellent leaving groups for the intramolecular SN2 reactions.
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1,2-Bis(benzyloxycarbonyl)hydrazine: The two Cbz groups serve a dual purpose. They protect the highly nucleophilic hydrazine nitrogens, preventing unwanted side reactions and allowing for controlled reactivity. Secondly, the electron-withdrawing nature of the carbonyl groups reduces the basicity of the nitrogens, which is modulated by the addition of an external base to initiate the reaction.
The overall transformation can be visualized as a two-step process: an initial cyclization to form a protected cyclic intermediate, followed by a hydrolysis step to yield the final product.
Caption: Overall workflow for the synthesis.
Detailed Reaction Mechanism
The reaction proceeds through a well-defined mechanistic pathway.
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Deprotonation: An external base deprotonates one of the nitrogen atoms of the 1,2-bis(Cbz)-hydrazine, generating a potent nucleophile.
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First SN2 Attack: The resulting anion attacks one of the electrophilic carbons of the alkyl 2,5-dihalopentanoate (typically the more reactive C5 position), displacing a halide ion.
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Second SN2 Attack (Intramolecular Cyclization): The second nitrogen atom then performs an intramolecular SN2 attack on the remaining carbon-halogen bond (at the C2 position), displacing the second halide and closing the six-membered ring. This forms the key intermediate, a 1,2,3-trisubstituted hexahydropyridazine.
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Hydrolysis and Deprotection: In the subsequent step, the addition of a strong aqueous base like sodium hydroxide accomplishes two crucial transformations simultaneously. It saponifies the alkyl ester at the C3 position to a carboxylate salt and cleaves one of the Cbz protecting groups.[3]
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Acidification: Finally, acidification of the reaction mixture protonates the carboxylate, yielding the final carboxylic acid product, which typically precipitates from the solution and can be isolated by filtration.[3]
Caption: Key mechanistic steps of the synthesis.
Experimental Protocol
This protocol is adapted from established industrial methods and is designed for robustness and scalability.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Alkyl 2,5-dihalopentanoate (e.g., Ethyl 2,5-dibromopentanoate)
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Dibenzyl 1,2-hydrazinedicarboxylate
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone (or other suitable ketone solvent)
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Sodium Hydroxide (NaOH)
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Toluene
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Hydrochloric Acid (HCl), 36%
Procedure:
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Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add acetone, potassium carbonate, and dibenzyl 1,2-hydrazinedicarboxylate. Stir the resulting suspension.
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Addition of Electrophile: Slowly add the alkyl 2,5-dihalopentanoate to the suspension at room temperature.
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Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours until analysis (e.g., by TLC or LC-MS) indicates the complete consumption of the starting materials.
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Solvent Exchange: Cool the mixture and add water. Remove the acetone by distillation.
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Hydrolysis: To the remaining aqueous mixture, add a solution of sodium hydroxide. Heat the mixture to reflux and hold for several hours to effect both saponification of the ester and cleavage of one Cbz group.
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Workup and Isolation: Cool the reaction mixture to room temperature. Add toluene to the vessel. Carefully and slowly acidify the aqueous phase by adding 36% hydrochloric acid until the pH is approximately 1.
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Crystallization and Filtration: The product, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, will crystallize from the biphasic mixture. Stir the slurry, then isolate the solid product by filtration.
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Washing and Drying: Wash the filter cake sequentially with toluene and water to remove residual impurities. Dry the product under vacuum to a constant weight.
Data Summary and Characterization
The following table summarizes typical quantitative parameters for the synthesis.
| Parameter | Value/Compound | Purpose |
| Reagents | Ethyl 2,5-dibromopentanoate | 5-carbon electrophile |
| Dibenzyl 1,2-hydrazinedicarboxylate | Protected di-nucleophile | |
| Potassium Carbonate | Base for cyclization | |
| Sodium Hydroxide | Reagent for hydrolysis | |
| Hydrochloric Acid | Acidification for product isolation | |
| Solvents | Acetone, Toluene, Water | Reaction and workup media |
| Typical Yield | >70% | [3] |
| Purity (by HPLC) | >97% | [3] |
Characterization of the Final Product:
The identity and purity of the synthesized 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid should be confirmed using standard analytical techniques.
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Physical Properties: The compound is a white crystalline solid.[4]
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Melting Point: Approximately 135-137°C or 168-169°C, depending on the crystalline form and purity.[1][4]
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¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the benzyl group (approx. 7.3 ppm), the benzylic CH₂ protons (approx. 5.1 ppm), and the aliphatic protons of the hexahydropyridazine ring.
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¹³C NMR: The spectrum will display signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the benzylic carbon, and the saturated carbons of the heterocyclic ring.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₃H₁₆N₂O₄ (264.28 g/mol ) should be observed.[1][5]
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High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the chemical purity of the final product, which should be high (>97%) for use in subsequent pharmaceutical applications.[3]
Conclusion
The via the cyclization of an alkyl 2,5-dihalopentanoate with a protected hydrazine is a robust and efficient method suitable for large-scale production. The one-pot nature of the hydrolysis and deprotection steps simplifies the process, making it an attractive route for industrial applications.[3] By carefully controlling reaction parameters such as temperature, stoichiometry, and pH during workup, this valuable chiral intermediate can be produced in high yield and purity, enabling its use in the development of novel therapeutics.
References
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Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. PubMed. Available at: [Link]
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1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. ChemBK. Available at: [Link]
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(S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. MySkinRecipes. Available at: [Link]
- EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. Google Patents.
-
(S)-Hexahydropyridazine-3-carboxylic acid. MySkinRecipes. Available at: [Link]
-
(S)-Hexahydropyridazine-3-carboxylic acid | C5H10N2O2. PubChem. Available at: [Link]
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- 2. (S)-Hexahydropyridazine-3-carboxylic acid [myskinrecipes.com]
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